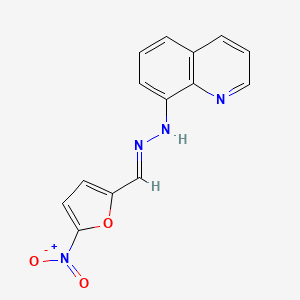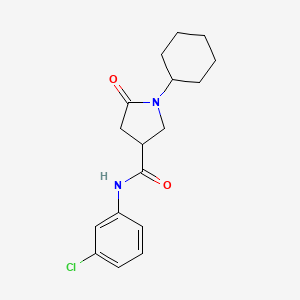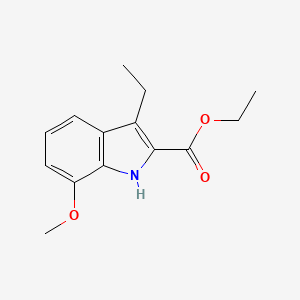
5-(4-tert-butylphenyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione
Descripción general
Descripción
5-(4-tert-butylphenyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione, also known as BM212, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BM212 is a member of the oxadiazole family, which has been found to possess a wide range of biological activities, including antitumor, antimicrobial, antifungal, and antiviral properties.
Mecanismo De Acción
The exact mechanism of action of 5-(4-tert-butylphenyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione is not fully understood. However, it is believed that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inducing cell cycle arrest. In addition, this compound has been shown to possess antimicrobial activity by disrupting the integrity of the cell membrane and inhibiting the synthesis of nucleic acids and proteins.
Biochemical and Physiological Effects:
This compound has been found to possess significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes and increasing the levels of reactive oxygen species (ROS). This compound has also been found to inhibit the growth and proliferation of cancer cells by downregulating the expression of various oncogenes and upregulating the expression of tumor suppressor genes. In addition, this compound has been shown to possess anti-inflammatory and antioxidant properties by reducing the levels of pro-inflammatory cytokines and increasing the levels of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-tert-butylphenyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound is also highly soluble in organic solvents, which makes it easy to handle in the lab. However, there are some limitations to using this compound in lab experiments. It is a highly reactive compound that can easily oxidize and decompose, which makes it difficult to store and handle. In addition, this compound has a relatively short half-life, which makes it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of 5-(4-tert-butylphenyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione. One potential direction is to investigate its potential applications in the treatment of various inflammatory and oxidative stress-related disorders, such as arthritis and cardiovascular disease. Another potential direction is to study the mechanism of action of this compound in more detail, in order to better understand its antitumor and antimicrobial activities. Finally, there is a need to develop more stable and potent analogs of this compound, in order to improve its efficacy and reduce its limitations for lab experiments.
Aplicaciones Científicas De Investigación
5-(4-tert-butylphenyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione has been extensively studied for its potential applications in the field of medicine. It has been found to possess significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, this compound has been shown to possess anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Propiedades
IUPAC Name |
5-(4-tert-butylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-17(2,3)14-6-4-13(5-7-14)15-18-20(16(23)22-15)12-19-8-10-21-11-9-19/h4-7H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAOTGOTQHFXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(diethylamino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3872311.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile](/img/structure/B3872318.png)
![N-(2-phenyl-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3872333.png)
![3-[3-(benzyloxy)phenyl]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872337.png)


![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3872355.png)


![2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B3872399.png)

![3-(4-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872410.png)
